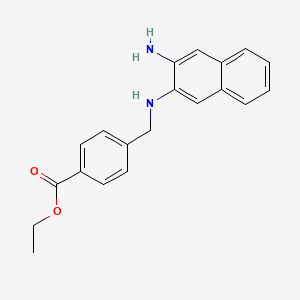
Samarium arsenide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Samarium arsenide is a binary inorganic compound composed of samarium and arsenic, with the chemical formula SmAs . It is known for its unique properties, including its use as a semiconductor and in photo-optic applications . The compound forms crystals in a cubic system and has a high melting point of 2257°C .
Métodos De Preparación
Samarium arsenide can be synthesized by heating pure samarium and arsenic in a vacuum. The reaction is straightforward:
Sm+As→SmAs
This method involves heating the elements in a controlled environment to ensure the formation of the desired compound . Industrial production methods typically follow similar principles, focusing on maintaining high purity and precise reaction conditions to achieve consistent results.
Análisis De Reacciones Químicas
Samarium arsenide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxygen, hydrogen, and halogens. For example, oxidation of this compound can lead to the formation of samarium oxide and arsenic trioxide:
4 SmAs+3 O2→2 Sm2O3+4 As2O3
Reduction reactions may involve hydrogen or other reducing agents to revert the compound to its elemental forms. Substitution reactions can occur with halogens, leading to the formation of various halide compounds .
Aplicaciones Científicas De Investigación
Samarium arsenide has several scientific research applications due to its unique properties. In chemistry, it is used as a semiconductor material, contributing to advancements in electronic devices and optoelectronics . In biology and medicine, samarium compounds, including this compound, are explored for their potential in imaging and therapeutic applications . The compound’s ability to interact with various molecular targets makes it valuable in research focused on developing new diagnostic and treatment methods.
Mecanismo De Acción
The mechanism by which samarium arsenide exerts its effects is primarily related to its semiconductor properties. The compound interacts with light and electrical fields, making it useful in photo-optic applications . In medical applications, samarium compounds target specific sites in the body, such as bone metastases, where they concentrate and provide therapeutic effects through radiation . The molecular pathways involved include the interaction with cellular structures and the emission of radiation to achieve the desired outcomes.
Comparación Con Compuestos Similares
Samarium arsenide can be compared with other similar compounds, such as neptunium arsenide and dysprosium arsenide . These compounds share similar structural properties but differ in their specific applications and reactivity. For instance, neptunium arsenide is also used in semiconductor applications, while dysprosium arsenide is explored for its magnetic properties
Conclusion
This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable material for scientific research and technological advancements.
Propiedades
Número CAS |
12255-39-9 |
|---|---|
Fórmula molecular |
AsSm |
Peso molecular |
225.3 g/mol |
Nombre IUPAC |
arsanylidynesamarium |
InChI |
InChI=1S/As.Sm |
Clave InChI |
GSRNJUWQQSVPNG-UHFFFAOYSA-N |
SMILES canónico |
[As]#[Sm] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


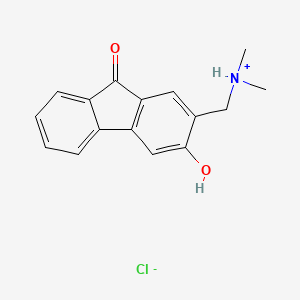
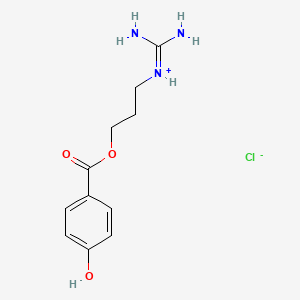
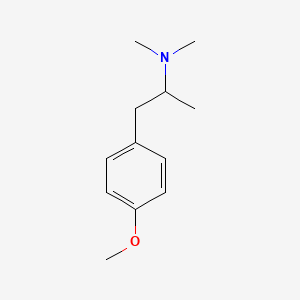


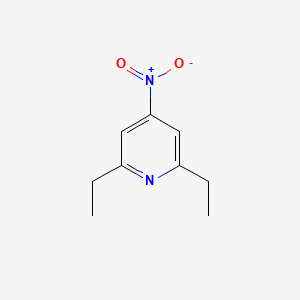
![2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde](/img/structure/B13744545.png)
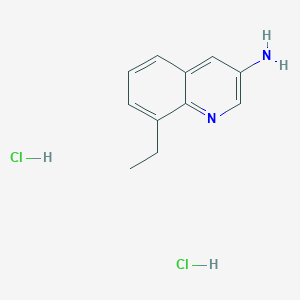

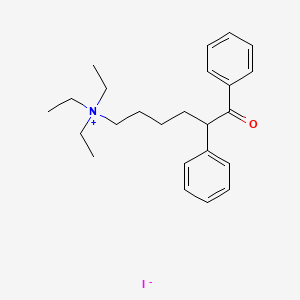
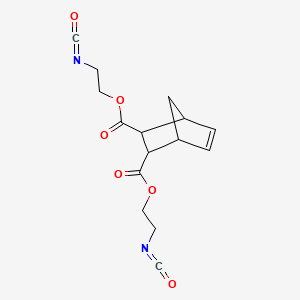

![2-[[2-[Bis(carboxymethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-hydroxyphosphoryl]oxypropyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B13744588.png)
